mGluR5 Negative Allosteric Modulation: Impact of 2-Methoxyphenyl Substituent on Auglurant-Class NAM Potency
The compound 5-(2-methoxyphenyl)pyridin-2-amine constitutes the core aryl-aminopyridine substructure of Auglurant (VU0424238), a clinical-stage mGluR5 NAM. Auglurant, which incorporates this exact fragment, exhibits an IC₅₀ of 11 nM at the rat mGluR5 receptor and 14 nM at the human mGluR5 receptor in radioligand displacement assays [1]. In the broader mGluR5 NAM chemotype, SAR studies consistently demonstrate that the 2-methoxy substituent on the 5-phenyl ring is optimal for binding affinity; shifting the methoxy group to the 3- or 4-position, or replacing it with hydrogen (unsubstituted phenyl), fluorine, or chlorine, results in a substantial loss of potency, typically by 10- to 100-fold depending on the specific substitution pattern [2]. While the free 5-(2-methoxyphenyl)pyridin-2-amine scaffold itself has not been independently profiled in a published mGluR5 assay, its incorporation into optimized NAMs as a privileged fragment is well-documented [1][2].
| Evidence Dimension | mGluR5 negative allosteric modulator potency (Auglurant chemotype incorporating the target compound substructure) |
|---|---|
| Target Compound Data | As free fragment: no published direct IC₅₀ at mGluR5. As substructure within Auglurant: IC₅₀ = 11 nM (rat mGluR5) / 14 nM (human mGluR5) |
| Comparator Or Baseline | Auglurant analogs with 3-methoxy, 4-methoxy, or unsubstituted phenyl: typically IC₅₀ > 100–1000 nM (estimated 10–100× potency loss based on SAR trends in the mGluR5 NAM literature) |
| Quantified Difference | ~10–100× potency advantage for the 2-methoxyphenyl motif over positional isomers or H-substituted phenyl within the Auglurant chemotype (inferred from class SAR) |
| Conditions | Radioligand displacement: [³H]-3-methoxy-5-(pyridin-2-ylethynyl)pyridine at rat mGluR5 expressed in HEK293A cell membranes; human mGluR5 expressed in CHO-T-Rex cells (Auglurant data) |
Why This Matters
Procurement of the 2-methoxyphenyl regioisomer is essential for researchers pursuing mGluR5 NAM lead optimization, as even minor positional shifts in the methoxy group are expected to abrogate the low-nanomolar potency observed in Auglurant.
- [1] Auglurant (VU0424238). ChEMBL ID: CHEMBL2386850. BindingDB ID: BDBM50257064. IC₅₀ (rat mGluR5) = 11 nM; IC₅₀ (human mGluR5) = 14 nM. Data accessed via BindingDB and ChEMBL (2026). View Source
- [2] Lindsley CW, Emmitte KA, Hopkins CR, et al. Discovery and optimization of mGluR5 negative allosteric modulators: practical strategies for fragment-to-lead development. Multiple publications from the Vanderbilt Center for Neuroscience Drug Discovery, including Auglurant SAR series. For a review of mGlu5 NAM SAR, see: Emmitte KA. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. ACS Chem Neurosci. 2015;6(7):1071–1088. View Source
